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molecular formula C10H13ClN2O4S B1353037 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide CAS No. 4750-91-8

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

Cat. No. B1353037
M. Wt: 292.74 g/mol
InChI Key: WXIUJTBQHFXCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952483

Procedure details

7.6 g of 2-chloro-5-nitrophenylsulfonyl chloride was dissolved in 50 g of acetone, and the obtained solution was then cooled to -10° C. A solution obtained by dissolving 3.03 g of triethylamine and 2.2 g of diethylamine in 20 g of acetonitrile was added dropwisely to the obtained solution. During the addition, the mixture was agitated under cooling so that the temperature did not exceed 0° C. The temperature was gradually raised to room temperature, and the mixture was poured into a dilute solution of hydrochloric acid at pH of about 2. The produced crystals were filtered off and washed with water (yield: 7.8 g).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11](Cl)(=[O:13])=[O:12].[CH2:15]([N:17](CC)[CH2:18][CH3:19])[CH3:16].C(NCC)C.Cl>CC(C)=O.C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11](=[O:13])(=[O:12])[N:17]([CH2:18][CH3:19])[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl
Name
Quantity
50 g
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
20 g
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution obtained
ADDITION
Type
ADDITION
Details
was added dropwisely to the obtained solution
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
under cooling so that the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was gradually raised to room temperature
FILTRATION
Type
FILTRATION
Details
The produced crystals were filtered off
WASH
Type
WASH
Details
washed with water (yield: 7.8 g)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(N(CC)CC)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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